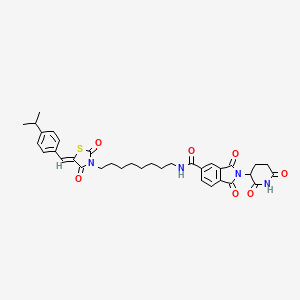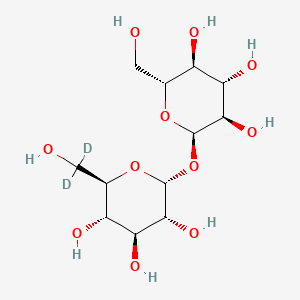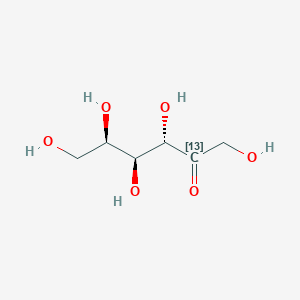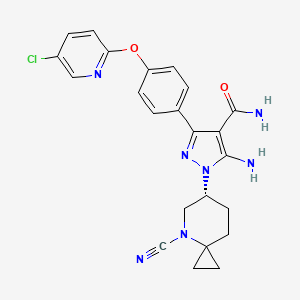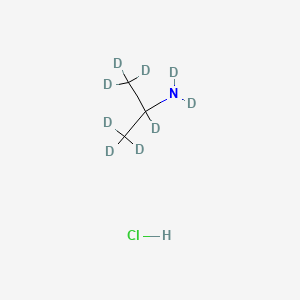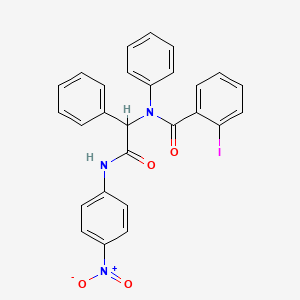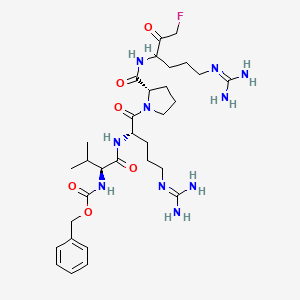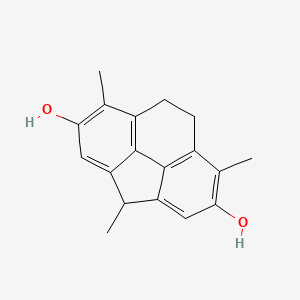
(Diacetyl)-|A-MSH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diacetyl)-|A-MSH, also known as butane-2,3-dione, is an organic compound with the chemical formula (CH₃CO)₂. It is a yellow liquid with an intensely buttery flavor. This compound is a vicinal diketone, meaning it has two carbonyl groups (C=O) adjacent to each other. Diacetyl occurs naturally in alcoholic beverages and some cheeses and is added as a flavoring to some foods to impart its buttery flavor .
準備方法
Synthetic Routes and Reaction Conditions
Diacetyl can be synthesized through the dehydrogenation of 2,3-butanediol. This process involves the removal of hydrogen atoms from 2,3-butanediol, resulting in the formation of diacetyl . The reaction typically requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
In the brewing industry, diacetyl is produced as a byproduct of yeast metabolism during fermentation. Yeasts produce diacetyl during primary fermentation and then reabsorb it during secondary fermentation . This process can be optimized through genetic manipulation of yeast strains to reduce diacetyl production and shorten the maturation period .
化学反応の分析
Types of Reactions
Diacetyl undergoes various chemical reactions, including:
Oxidation: Diacetyl can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form acetoin and 2,3-butanediol.
Substitution: Diacetyl can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with diacetyl under mild conditions.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: Acetoin and 2,3-butanediol.
Substitution: Various substituted diketones depending on the nucleophile used.
科学的研究の応用
Diacetyl has several scientific research applications:
作用機序
Diacetyl exerts its effects through several mechanisms:
Respiratory Effects: Inhalation of diacetyl can cause damage to the respiratory tract.
Flavor Chemistry: Diacetyl’s buttery flavor is due to its ability to interact with taste receptors, enhancing the perception of creaminess and richness in foods.
類似化合物との比較
Diacetyl is similar to other diketones such as acetyl propionyl (2,3-pentanedione) and acetoin. it is unique in its intense buttery flavor and its role in yeast metabolism during fermentation .
Similar Compounds
Acetyl Propionyl (2,3-Pentanedione): Another diketone with a similar structure but different flavor profile.
Acetoin: A hydroxyl ketone that is a reduction product of diacetyl and has a less intense flavor.
特性
分子式 |
C79H111N21O20S |
|---|---|
分子量 |
1706.9 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H111N21O20S/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-/m0/s1 |
InChIキー |
HVKPKJWSDNREBR-AJXWOIMWSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](COC(=O)C)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


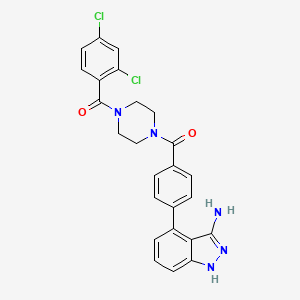

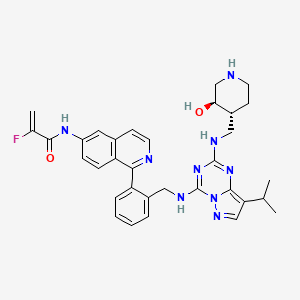
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
